molecular formula C19H19NO3 B192439 Stephanine CAS No. 517-63-5

Stephanine

Cat. No. B192439
CAS RN: 517-63-5
M. Wt: 309.4 g/mol
InChI Key: UEAPAHNNFSZHMW-CQSZACIVSA-N
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Description

Stephanine is a potent and highly selective alpha 1 adrenoceptor blocker . It inhibits anococcygeus muscle contraction induced by phenylephrine .


Synthesis Analysis

Stephanine is an isoquinoline aporphine-type alkaloid extracted from Stephania yunnanenses H. S. Lo . It exhibits strong activities but is also associated with a certain level of toxicity .


Molecular Structure Analysis

The Stephanine molecule contains a total of 46 bond(s). There are 27 non-H bond(s), 12 multiple bond(s), 1 rotatable bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 4 ten-membered ring(s), 1 twelve-membered ring(s), 1 tertiary amine(s) (aliphatic), and 3 ether(s) (aromatic) .

Scientific Research Applications

Antiplasmodial and Anticancer Activities

Stephanine, an alkaloid derived from the tubers of Stephania venosa, exhibits notable antiplasmodial and anticancer activities. It is particularly effective against various cancer cells, including HeLa, MDA-MB231, and MCF-7 cells, by inducing apoptosis through a unique mode of cell-killing activity. This is achieved by reversing the process of mitotic exit, leading to cell death. In addition to its anticancer properties, stephanine also shows promising antiplasmodial activity, although it has a lower selectivity index, indicating higher cytotoxicity (Le et al., 2017).

Antimicrobial Activity

Stephanine demonstrates significant antimicrobial activity. Isolated from Stephania dielsiana, it shows high inhibitory activity against gram-positive animal pathogenic bacteria. The compound also inhibits the growth of various plant pathogens, showcasing its broad-spectrum antimicrobial properties (Deng et al., 2011).

Pharmacological Properties

Alkaloids isolated from Australian Stephania species, including stephanine, have been characterized for their pharmacological properties. These compounds have been traditionally used as therapeutic agents by Aboriginal people, highlighting their medicinal significance (Blanchfield et al., 2003).

Anti-Inflammatory and Analgesic Effects

Stephanine shows remarkable anti-inflammatory and analgesic effects. Studies indicate that it inhibits leukocyte migration, nitric oxide production, and reduces levels of pro-inflammatory cytokines. It also effectively increases the pain threshold in mice, suggesting its potential as a lead compound for analgesia (Cui et al., 2023).

Chemical Constituents and Pharmacology of Stephania Species

A comprehensive analysis of Stephania species, including the presence of stephanine, has been conducted. These studies explore the ethnobotany, phytochemistry, and pharmacology of these plants, validating their traditional medicinal uses. The pharmacokinetic parameters of several alkaloids, including stephanine, have been studied for their potential benefits in human health (Desgrouas et al., 2014).

Safety and Hazards

Stephanine is used for research purposes only and is not intended for human or veterinary use . In case of contact with skin or eyes, or if inhaled or ingested, immediate medical attention is advised .

Mechanism of Action

Target of Action

Stephanine is an isoquinoline aporphine-type alkaloid . It has been found to be a potent and highly selective alpha 1 adrenoceptor blocker . Alpha 1 adrenoceptors play a crucial role in the regulation of various physiological processes, including vascular smooth muscle contraction, cardiac function, and neurotransmitter release from sympathetic nerves .

Mode of Action

Stephanine interacts with its targets, primarily the alpha 1 adrenoceptors, leading to a series of changes at the cellular level . It inhibits the contraction of the anococcygeus muscle induced by phenylephrine, a potent alpha 1 adrenoceptor agonist . This suggests that Stephanine may exert its effects by blocking the activation of alpha 1 adrenoceptors .

Biochemical Pathways

It has been suggested that stephanine may influence several pathways related to inflammation and pain perception . For instance, it has been shown to inhibit leukocyte migration and nitric oxide (NO) production, and reduce the levels of Prostaglandin E2 (PGE2), all of which are key components of the inflammatory response .

Result of Action

Stephanine has been found to exhibit significant anti-inflammatory and analgesic activities . It significantly inhibits ear edema and paw edema, presenting anti-inflammatory activity in the pleurisy model . Moreover, Stephanine significantly increases the pain threshold of mice subjected to heat stimulation . These effects suggest that Stephanine may have potential therapeutic applications in the treatment of conditions associated with inflammation and pain.

properties

IUPAC Name

(12R)-15-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-20-7-6-11-8-16-19(23-10-22-16)18-12-4-3-5-15(21-2)13(12)9-14(20)17(11)18/h3-5,8,14H,6-7,9-10H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAPAHNNFSZHMW-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC=C5OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC=C5OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965972
Record name 9-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stephanine

CAS RN

517-63-5
Record name Stephanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stephanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90965972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the precise mechanism of action for Stephanine is still under investigation, several studies highlight key interactions and downstream effects. Research indicates that Stephanine exhibits anti-cancer activity by inducing cell cycle arrest, primarily in the G0/G1 phase []. This arrest has been observed in various cancer cell lines, including K562, K562/Adr, GLC4, and GLC4/Adr []. Additionally, Stephanine displays anti-inflammatory properties by suppressing the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages []. Stephanine also demonstrates analgesic effects, potentially mediated by opioid receptors []. It effectively increases pain thresholds in models of heat stimulation and reduces pain responses in chronic constriction injury (CCI) models, likely by modulating brain-derived neurotrophic factor (BDNF) levels []. Further research is needed to fully elucidate the specific molecular targets and signaling pathways involved in Stephanine's actions.

ANone: Stephanine, a naturally occurring aporphine alkaloid, is characterized by the following:

  • Spectroscopic Data: Structure elucidation relies on techniques such as IR, MS, and NMR. Notably, 1H and 13C NMR, along with 2D NMR experiments like COSY, HMQC, HMBC, and DEPT, are crucial for determining the structure and stereochemistry of Stephanine and its derivatives [, ].

ANone: Currently, the available research primarily focuses on Stephanine's biological activities and chemical characterization. Comprehensive studies on its material compatibility and stability under various conditions, such as temperature, pH, light exposure, and interaction with different solvents or excipients, are limited. Such studies are crucial to determine the optimal storage conditions, formulation approaches, and potential applications of Stephanine, especially for developing pharmaceutical products.

ANone: The available research does not indicate any catalytic properties associated with Stephanine. The existing literature primarily focuses on its biological activities as an anti-inflammatory, analgesic, and anti-cancer agent.

A: Yes, computational chemistry, specifically in-silico molecular modeling, has been used to study the interaction of Stephanine analogs, particularly oxostephanine, with potential target proteins like Aurora kinases []. These studies suggest that oxostephanine binds to the ATP-binding pocket of Aurora kinases, potentially inhibiting their activity and contributing to its anti-cancer effects []. Further computational studies could be beneficial in exploring other potential targets, predicting the activity of Stephanine derivatives, and guiding the design of novel analogs with improved potency and selectivity.

A: Structure-activity relationship (SAR) studies are crucial for understanding how different structural features of Stephanine contribute to its biological activity. For example, research on aporphine derivatives, including those derived from Stephanine, reveals that modifications to specific positions on the aporphine skeleton can significantly alter their antiarrhythmic activity and toxicity []. Modifications at the C-1,C-2-methylenedioxy group on ring A, restricted ring B conformation, N-quaternization of ring B, levoduction of 6a in ring C, and the 8-, 9-, 10-methoxy groups on ring D have all been implicated in influencing the pharmacological profile of these compounds []. Understanding these SAR relationships is essential for designing novel Stephanine analogs with improved therapeutic properties.

ANone: Research on the PK/PD of Stephanine is currently limited. Further investigations are needed to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its in vivo activity and efficacy. Understanding these aspects is essential for translating Stephanine's therapeutic potential into clinical applications.

ANone: Currently, there is limited information available about specific resistance mechanisms to Stephanine. Further investigations are necessary to understand whether resistance develops to Stephanine's anti-cancer, anti-inflammatory, or analgesic effects and whether these mechanisms share similarities with other compounds or drug classes.

A: While Stephanine shows promising biological activities, research on its toxicology and safety profile is still in its early stages. Some studies have indicated potential toxicity associated with certain aporphine alkaloids, including Stephanine analogs []. Further research is crucial to establish the safety profile of Stephanine, determining its therapeutic index, potential long-term effects, and any adverse effects associated with its use.

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